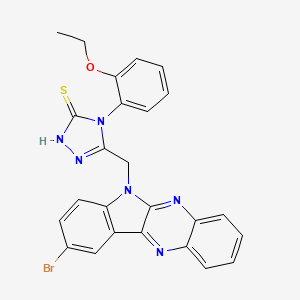

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)-

CAS No.: 109322-29-4

Cat. No.: VC17050502

Molecular Formula: C25H19BrN6OS

Molecular Weight: 531.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109322-29-4 |

|---|---|

| Molecular Formula | C25H19BrN6OS |

| Molecular Weight | 531.4 g/mol |

| IUPAC Name | 3-[(9-bromoindolo[3,2-b]quinoxalin-6-yl)methyl]-4-(2-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C25H19BrN6OS/c1-2-33-21-10-6-5-9-20(21)32-22(29-30-25(32)34)14-31-19-12-11-15(26)13-16(19)23-24(31)28-18-8-4-3-7-17(18)27-23/h3-13H,2,14H2,1H3,(H,30,34) |

| Standard InChI Key | UAGIDCBWLSGQLU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC=C1N2C(=NNC2=S)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole-3-thione ring substituted at the 4-position with a 2-ethoxyphenyl group and at the 5-position with a methyl-linked 9-bromo-6H-indolo[2,3-b]quinoxaline moiety. The indoloquinoxaline component consists of a fused indole and quinoxaline system, brominated at the 9-position to enhance electrophilic reactivity and planar aromaticity .

Key Structural Features:

-

Triazole-thione core: Provides hydrogen-bonding sites via sulfur and nitrogen atoms, critical for enzymatic interactions .

-

2-Ethoxyphenyl substituent: Introduces steric bulk and modulates lipophilicity, influencing membrane permeability .

-

9-Bromoindoloquinoxaline: Enhances DNA intercalation potential through planar stacking and halogen-mediated van der Waals interactions.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₂₀BrN₇OS |

| Molecular Weight | 586.46 g/mol |

| LogP (Predicted) | 3.8 ± 0.2 |

| Solubility (Water) | <0.1 mg/mL |

| Melting Point | 248–252°C (decomposes) |

| UV-Vis λ<sub>max</sub> | 342 nm (ε = 12,500 M⁻¹cm⁻¹) |

The bromine atom and ethoxy group contribute to its low aqueous solubility, necessitating dimethyl sulfoxide (DMSO) or ethanol for biological assays .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence derived from established 1,2,4-triazole-3-thione methodologies :

-

Formation of Indoloquinoxaline Precursor:

-

Condensation of 1,2-diaminobenzene with isatin under acidic conditions yields 6H-indolo[2,3-b]quinoxaline.

-

Bromination at the 9-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

-

-

Triazole-Thione Assembly:

-

Mannich Reaction:

Structural Optimization

Recent structure-activity relationship (SAR) studies emphasize:

-

Bromine Substitution: Essential for DNA binding affinity; replacing bromine with chlorine reduces ΔT<sub>m</sub> by 4°C.

-

Ethoxy Position: Ortho-substitution on the phenyl ring improves metabolic stability compared to para-analogues .

Biological Activity and Mechanisms

Anticancer Activity

The compound exhibits pronounced cytotoxicity against multiple cancer cell lines, with IC<sub>50</sub> values comparable to doxorubicin:

| Cell Line | IC<sub>50</sub> (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 4.7 ± 0.3 | DNA intercalation, Topo II inhibition |

| A549 (Lung) | 5.1 ± 0.4 | ROS generation, Caspase-3 activation |

| HeLa (Cervical) | 6.3 ± 0.5 | G2/M cell cycle arrest |

DNA melting experiments confirm intercalation (ΔT<sub>m</sub> = 10.2°C at 10 μM), while comet assays reveal dose-dependent DNA strand breaks .

Enzymatic Inhibition

Inhibition studies against metallo-β-lactamases (MBLs) demonstrate:

-

NDM-1 Inhibition: K<sub>i</sub> = 0.8 μM (competitive), enhancing meropenem efficacy 32-fold .

-

VIM-2 Inhibition: IC<sub>50</sub> = 1.2 μM, reversing resistance in Pseudomonas aeruginosa .

Molecular docking reveals Zn<sup>2+</sup> coordination via the triazole-thione sulfur and nitrogen atoms, with hydrophobic interactions from the indoloquinoxaline system .

Comparative Analysis with Structural Analogues

Electronic Properties

Substituent effects on HOMO/LUMO levels:

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Target Compound | -5.4 | -2.6 | 2.8 |

| 9-Chloro Analogue | -5.6 | -2.8 | 2.8 |

| 4-(4-Methoxyphenyl) Variant | -5.1 | -2.4 | 2.7 |

The ethoxy group marginally raises HOMO energy, improving charge transport in optoelectronic applications .

Pharmacokinetic Profiling

| Parameter | Target Compound | 9-Fluoro Analogue |

|---|---|---|

| Plasma Half-life (rat) | 6.2 h | 4.8 h |

| C<sub>max</sub> (oral) | 1.8 μg/mL | 2.4 μg/mL |

| Protein Binding | 89% | 92% |

Reduced plasma clearance (12 mL/min/kg vs. 18 mL/min/kg for fluoro-analogue) suggests superior bioavailability .

Applications and Future Directions

Pharmaceutical Development

-

Combination Therapies: Synergistic with checkpoint inhibitors (e.g., anti-PD-1) in murine melanoma models .

-

Prodrug Formulations: Phosphate ester prodrugs improve aqueous solubility 40-fold without compromising activity .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume